Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride
Overview
Description
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride is a compound with potential applications across multiple scientific fields, particularly chemistry, biology, and medicine. It is characterized by its unique molecular structure, featuring a pyrimidine ring with a pyrrolidin-3-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride typically involves several steps:
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-ketoester under acidic conditions.
Introduction of the Pyrrolidin-3-yloxy Substituent: : This step may involve a substitution reaction where a halogenated pyrimidine intermediate reacts with the (S)-pyrrolidin-3-ol under basic conditions.
Formation of the Diethylamine Group: : The final amine group is introduced via a nucleophilic substitution reaction, where the amine group displaces a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize yield and purity. Continuous flow reactions could also be used to enhance efficiency and safety.
Chemical Reactions Analysis
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : May involve reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Could be performed using reagents such as lithium aluminum hydride or hydrogen gas under a palladium catalyst, converting the compound into more reduced forms.
Substitution: : Reacts with halogenating agents to introduce different substituents, depending on the desired product.
Common reagents used include:
Bases: : Sodium hydroxide, potassium carbonate.
Acids: : Hydrochloric acid, sulfuric acid.
Solvents: : Ethanol, methanol, dichloromethane.
Scientific Research Applications
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride has applications in various domains:
Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: : Potential therapeutic applications due to its bioactive properties, including as a precursor in drug development.
Industry: : Utilized in the manufacture of specialty chemicals and fine chemicals for various applications.
Mechanism of Action
The mechanism by which Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride exerts its effects is linked to its molecular interactions. It may act by:
Binding to Specific Receptors or Enzymes: : This can alter their activity and modulate various biological pathways.
Molecular Targets: : Enzymes involved in metabolic processes, receptors in signal transduction pathways.
Pathways Involved: : Can affect pathways such as cellular respiration, protein synthesis, or neurotransmission.
Comparison with Similar Compounds
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride can be compared with other pyrimidine derivatives:
6-Chloropyrimidine: : Lacks the pyrrolidin-3-yloxy substituent, affecting its reactivity and biological activity.
2,4-Diaminopyrimidine: : Contains amine groups at different positions, leading to distinct properties.
5-Bromopyrimidine: : Substituted with a bromine atom, which changes its electronic characteristics and reactivity.
This compound stands out due to its specific substituents and the resulting unique combination of chemical and biological properties.
This detailed article covers the main aspects of this compound, providing a comprehensive overview of its preparation, reactions, applications, and comparisons with similar compounds. Hope this is what you were looking for!
Properties
IUPAC Name |
N,N-diethyl-6-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISQSHHLYBOVLY-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=NC=N1)O[C@H]2CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354000-04-6 | |
Record name | 4-Pyrimidinamine, N,N-diethyl-6-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354000-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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